molecular formula C20H34O2 B1243934 (5Z,9E,14Z)-icosa-5,9,14-trienoic acid

(5Z,9E,14Z)-icosa-5,9,14-trienoic acid

Cat. No.: B1243934
M. Wt: 306.5 g/mol
InChI Key: WTIGEPZSNQRUPU-SXOPFSEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z,9E,14Z)-Icosa-5,9,14-trienoic acid is a polyunsaturated fatty acid (PUFA) with a 20-carbon chain and three double bonds at positions 5, 9, and 14. Its systematic IUPAC name reflects the stereochemistry of the double bonds: cis (Z) at C5 and C14, and trans (E) at C9 . This compound is categorized under the lipid class of eicosanoids and is structurally distinct due to its unique combination of Z and E configurations. It has been identified in marine organisms, particularly in the black coral species Leiopathes glaberrima, where it may play ecological or biochemical roles .

Key physicochemical properties include a molecular formula of C₂₀H₃₄O₂, a molecular weight of 306.49 g/mol, and a calculated logP value of 5.85, indicating moderate hydrophobicity . Its three double bonds contribute to conformational flexibility, influencing interactions with enzymes and cellular receptors. Unlike more common PUFAs like arachidonic acid, this compound’s mixed Z/E configuration may confer unique metabolic or signaling properties.

Properties

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(5Z,9E,14Z)-icosa-5,9,14-trienoic acid

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,11-12,15-16H,2-5,8-10,13-14,17-19H2,1H3,(H,21,22)/b7-6-,12-11+,16-15-

InChI Key

WTIGEPZSNQRUPU-SXOPFSEXSA-N

Isomeric SMILES

CCCCC/C=C\CCC/C=C/CC/C=C\CCCC(=O)O

Canonical SMILES

CCCCCC=CCCCC=CCCC=CCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Isomers

The structural uniqueness of (5Z,9E,14Z)-icosa-5,9,14-trienoic acid becomes evident when compared to other C₂₀ PUFAs (Table 1).

Compound Name Double Bond Positions/Configurations Key Structural Features Biological Sources
(5Z,9E,14Z)-Icosa-5,9,14-trienoic acid 5Z, 9E, 14Z Mixed Z/E configuration, 3 double bonds Marine coral (Leiopathes glaberrima)
Dihomo-γ-linolenic acid (DGLA) 8Z, 11Z, 14Z All-cis configuration, 3 double bonds Human tissues, plant oils
Arachidonic acid (ARA) 5Z, 8Z, 11Z, 14Z Four cis double bonds Animal membranes, fish oils
(5Z,9Z,13Z)-Icosa-5,9,13-trienoic acid 5Z, 9Z, 13Z All-cis configuration, 3 double bonds Synthetic derivatives

Key Observations :

  • The mixed Z/E configuration of (5Z,9E,14Z)-icosa-5,9,14-trienoic acid distinguishes it from all-cis isomers like DGLA and ARA.
  • The position of the E double bond at C9 may sterically hinder enzymatic oxidation compared to all-cis analogs .
Physicochemical Properties

A comparison of physicochemical parameters highlights differences in hydrophobicity and molecular volume (Table 2).

Compound Molecular Weight (g/mol) logP Hydrogen Bond Donors Hydrogen Bond Acceptors
(5Z,9E,14Z)-Icosa-5,9,14-trienoic acid 306.49 5.85 2 2
Arachidonic acid (ARA) 304.47 5.99 2 2
DGLA 306.49 5.91 2 2
Eicosapentaenoic acid (EPA) 302.45 5.20 2 2

Key Observations :

  • Despite similar molecular weights, logP values vary due to double bond count and configuration. ARA, with four double bonds, is slightly more hydrophobic than (5Z,9E,14Z)-icosa-5,9,14-trienoic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z,9E,14Z)-icosa-5,9,14-trienoic acid
Reactant of Route 2
(5Z,9E,14Z)-icosa-5,9,14-trienoic acid

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